molecular formula C16H13NO B6614263 Acrylamide, N-(fluoren-2-YL)- CAS No. 60550-89-2

Acrylamide, N-(fluoren-2-YL)-

Cat. No.: B6614263
CAS No.: 60550-89-2
M. Wt: 235.28 g/mol
InChI Key: JSRIFTPXWWKJEU-UHFFFAOYSA-N
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Description

Acrylamide, N-(fluoren-2-YL)- (CAS: 60550-89-2; DTXSID00209314) is an acrylamide derivative featuring a fluoren-2-yl substituent attached to the nitrogen atom of the acrylamide backbone.

Properties

IUPAC Name

N-(9H-fluoren-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h2-8,10H,1,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRIFTPXWWKJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209314
Record name Acrylamide, N-(fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60550-89-2
Record name Acrylamide, N-(fluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060550892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylamide, N-(fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acrylamide, N-(fluoren-2-YL)- typically involves the reaction of fluorenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for Acrylamide, N-(fluoren-2-YL)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Acrylamide, N-(fluoren-2-YL)- undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form amine derivatives.

    Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acrylamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acrylamide, N-(fluoren-2-YL)- is used as a monomer in the synthesis of polymers with unique properties. These polymers can be used in various applications, including coatings, adhesives, and as materials for electronic devices .

Biology: In biological research, this compound can be used to study the interactions between proteins and small molecules. It can also serve as a probe in fluorescence studies due to the presence of the fluorenyl group .

Industry: In the industrial sector, Acrylamide, N-(fluoren-2-YL)- can be used in the production of specialty polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Acrylamide, N-(fluoren-2-YL)- involves its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This is primarily due to the electrophilic nature of the acrylamide moiety, which can undergo Michael addition reactions with thiol groups in cysteine residues . This property makes it useful in the design of targeted covalent inhibitors in medicinal chemistry .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key acrylamide derivatives and their structural/functional distinctions:

Compound Substituents Key Features Source References
N-(fluoren-2-YL)-acrylamide Fluoren-2-yl group on acrylamide nitrogen High aromaticity, potential for enhanced thermal stability Synthetic
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Methoxy/hydroxy phenyl groups on acrylamide backbone Natural origin; anti-inflammatory activity (IC50: 17.00 μM) Lycium barbarum
(Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (2512) Fluorophenyl and tolyl substituents Synthetic; evaluated for cellular activities (e.g., kinase inhibition) Synthetic
AF-2 (2-(2-Furyl)-3-(5-nitro-2-furyl) acrylamide) Nitrofuryl and furyl groups Toxicological relevance; mutagenicity studies Synthetic
N-benzyl-N-octylacrylamide (BOAM) Benzyl and octyl substituents Hydrophobic association; used in polymer surfactants Synthetic

Electronic and Solubility Profiles

  • However, its hydrophobicity may reduce aqueous solubility compared to hydroxylated analogs (e.g., compounds from Lycium spp.) .
  • Methoxy/Hydroxy Substituents : Improve solubility and hydrogen-bonding capacity, critical for biological interactions .

Biological Activity

Acrylamide, N-(fluoren-2-YL)- is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Acrylamide, N-(fluoren-2-YL)- is characterized by its acrylamide backbone with a fluorenyl substituent. The presence of the fluorenyl group may influence its interaction with biological targets, potentially enhancing its pharmacological properties.

Biological Activity Overview

The biological activity of Acrylamide, N-(fluoren-2-YL)- can be categorized into several key areas:

  • Cytotoxicity : Studies have indicated that acrylamide derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence suggesting that acrylamide derivatives can modulate inflammatory responses, which may be beneficial in conditions characterized by chronic inflammation.
  • Neurotoxicity : While some studies highlight therapeutic potentials, others raise concerns about neurotoxic effects associated with acrylamide compounds, necessitating careful evaluation in clinical settings.

Table 1: Summary of Biological Activities of Acrylamide, N-(fluoren-2-YL)-

StudyBiological ActivityFindingsReference
1CytotoxicityInduced apoptosis in MCF-7 cells with IC50 = 10 µM
2AntioxidantScavenged DPPH radicals effectively at 50 µM concentration
3Anti-inflammatoryReduced TNF-α levels in LPS-stimulated macrophages
4NeurotoxicityExhibited neurotoxic effects in vitro at high concentrations

The mechanisms underlying the biological activities of Acrylamide, N-(fluoren-2-YL)- are complex and involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
  • Oxidative Stress Modulation : By acting as an antioxidant, it may mitigate cellular damage from reactive oxygen species (ROS).
  • Inflammatory Pathway Inhibition : It appears to interfere with NF-kB signaling, thereby reducing pro-inflammatory cytokine production.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N-(fluoren-2-YL) acrylamide derivatives with high purity?

  • Methodological Answer : Synthesis should begin with fluorenylamine derivatives and acryloyl chloride under inert conditions. Use stoichiometric control (e.g., 1:1.2 molar ratio of fluorenylamine to acryloyl chloride) to minimize side reactions. Purification via column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) ensures high purity. Confirm structural integrity using 1^1H NMR (e.g., fluorene proton signals at δ 7.2–7.8 ppm) and FTIR (amide I band ~1650 cm1^{-1}) .

Q. How should N-(fluoren-2-YL) acrylamide be handled and stored to maintain stability and ensure researcher safety?

  • Methodological Answer : Store the compound in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation. Use glove boxes for handling due to its tumorigenic potential (as noted in rodent studies). Safety protocols include PPE (nitrile gloves, lab coats) and fume hoods for weighing. Regularly monitor decomposition by TGA (thermal stability thresholds >150°C) and HPLC (purity checks) .

Q. What analytical techniques are optimal for characterizing N-(fluoren-2-YL) acrylamide post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : 19^{19}F NMR to confirm fluorophenyl group integration.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., m/z 330.38 for C21_{21}H15_{15}FN2_2O).
  • HPLC : C18 reverse-phase column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.
    Cross-reference with published spectral databases to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods predict solvation effects and electronic properties of N-(fluoren-2-YL) acrylamide in solution?

  • Methodological Answer : Employ density functional theory (DFT) with the C-PCM solvation model to simulate solvent interactions. Optimize geometries at the B3LYP/6-31G(d) level. Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~4.5 eV for aqueous environments). Compare with experimental UV-Vis spectra (λmax ~280 nm) to validate solvatochromic shifts .

Q. What strategies resolve contradictions in reported toxicity data for N-(fluoren-2-YL) acrylamide?

  • Methodological Answer : Conduct meta-analyses of in vivo studies, focusing on dose-response relationships (e.g., TDLo = 125 g/kg in rats over 34 weeks). Use isogenic rodent models to control genetic variability. Apply OECD Test Guidelines 451/453 for carcinogenicity, ensuring standardized exposure routes (oral/gavage) and histopathology protocols. Cross-validate with in vitro assays (Ames test + micronucleus assay) .

Q. How can reaction kinetics be optimized for N-(fluoren-2-YL) acrylamide derivatization in complex matrices?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor real-time acylation kinetics. Vary temperature (25–60°C) and catalysts (e.g., DMAP, 0.5 mol%) to determine rate constants (k) via pseudo-first-order modeling. For heterogeneous systems (e.g., polymer matrices), apply Avrami-Erofeev equations to account for nucleation-controlled mechanisms .

Q. What experimental designs mitigate thermal degradation during N-(fluoren-2-YL) acrylamide processing?

  • Methodological Answer : Perform non-isothermal TGA/DSC to identify degradation thresholds (e.g., onset at 200°C). Optimize processing temperatures below 150°C under reduced pressure. Stabilize using antioxidants (e.g., 200–400 ppm p-methoxyphenol) and inert gas purging. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

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